6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one
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Overview
Description
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is a complex organic compound with a unique structure that includes a thia-diazacyclopentane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one typically involves multi-step organic synthesis. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, thia-diazacyclopentane ring formation, and subsequent functional group modifications. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the intended application and required purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thia-diazacyclopentane derivatives: Compounds with similar ring structures but different substituents.
Indene derivatives: Compounds with the indene moiety but lacking the thia-diazacyclopentane ring.
Uniqueness
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is unique due to its specific stereochemistry and the combination of the thia-diazacyclopentane ring with the indene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11) |
InChI Key |
YPHBQXGSQAIZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(CS2)NC(=O)N3C1 |
Origin of Product |
United States |
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